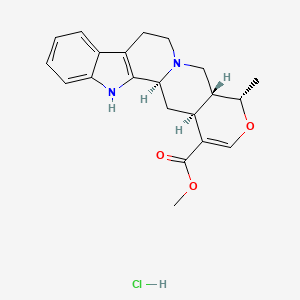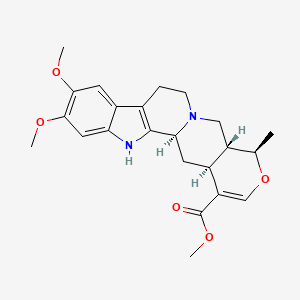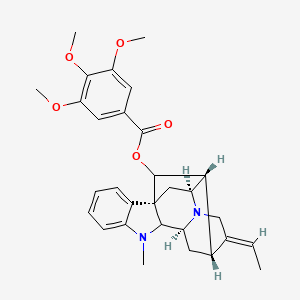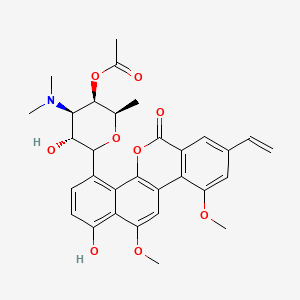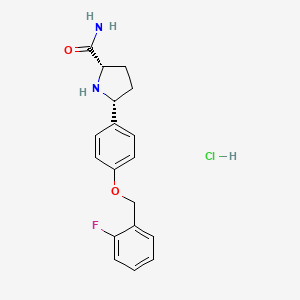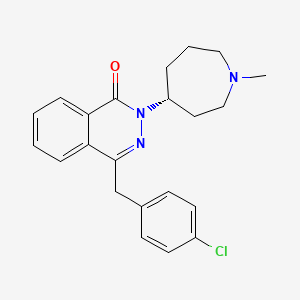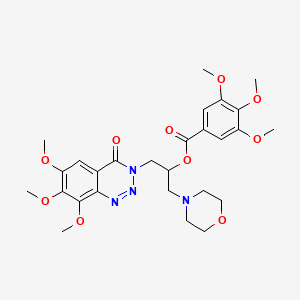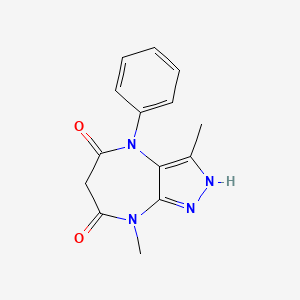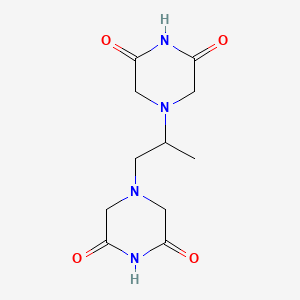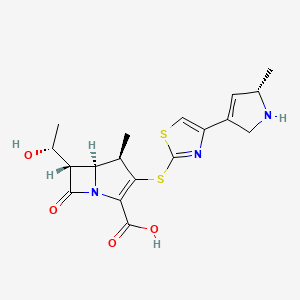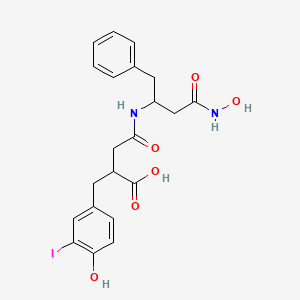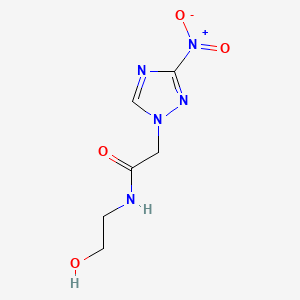
p-MPPF dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-MPPF dihydrochloride: is a selective antagonist of the 5-HT1A serotonin receptorThis compound has been widely used in scientific research due to its high affinity and selectivity towards the 5-HT1A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-MPPF dihydrochloride involves several steps. The starting material is typically 4-fluorobenzoyl chloride, which undergoes a reaction with 2-(2-methoxyphenyl)piperazine to form an intermediate. This intermediate is then reacted with 2-pyridylamine to yield the final product, this compound. The reaction conditions usually involve the use of organic solvents such as ethanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: p-MPPF dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorobenzamide and piperazine moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
p-MPPF dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving 5-HT1A receptor antagonists.
Biology: this compound is employed in experiments to understand the role of serotonin receptors in various biological processes.
Medicine: This compound is used in preclinical studies to investigate potential therapeutic applications for disorders related to serotonin dysregulation, such as depression and anxiety.
Industry: this compound is utilized in the development of new pharmaceuticals targeting the serotonin system
Mechanism of Action
p-MPPF dihydrochloride exerts its effects by selectively binding to the 5-HT1A serotonin receptors, thereby blocking the action of serotonin. This antagonistic action prevents the activation of downstream signaling pathways that are normally triggered by serotonin binding. The molecular targets involved include the 5-HT1A receptors located in various regions of the brain, such as the hippocampus and cortex .
Comparison with Similar Compounds
p-MPPI: Another selective 5-HT1A receptor antagonist, but less potent than p-MPPF dihydrochloride.
WAY-100635: A well-known 5-HT1A receptor antagonist with a different chemical structure but similar pharmacological profile.
Uniqueness: this compound is unique due to its high potency and selectivity for the 5-HT1A receptors. It has a higher affinity for these receptors compared to similar compounds, making it a valuable tool in research studies focused on serotonin receptor function .
Properties
CAS No. |
223699-41-0 |
|---|---|
Molecular Formula |
C25H29Cl2FN4O2 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;dihydrochloride |
InChI |
InChI=1S/C25H27FN4O2.2ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;;/h2-13H,14-19H2,1H3;2*1H |
InChI Key |
TZOICBMBENXHNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
p-MPPF dihydrochloride; p MPPF dihydrochloride; pMPPF dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


